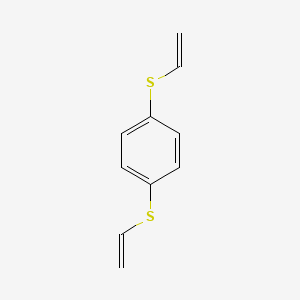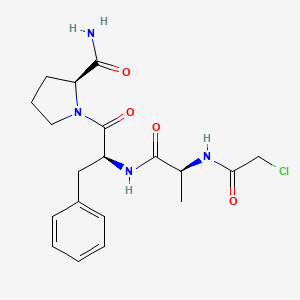
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is a derivative of L-proline, an amino acid, and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- typically involves multiple steps. One common method starts with L-proline, which reacts with chloroacetyl chloride to form an intermediate amide. This intermediate is then further reacted with L-alanine and L-phenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, and dichloromethane. The reaction conditions are carefully controlled to minimize impurities and optimize the yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler amides .
Aplicaciones Científicas De Investigación
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aldol reactions.
Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of key enzymes in metabolic processes, leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
L-Prolinamide: A simpler derivative of L-proline, used in similar applications but with different reactivity.
D-phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide: Another derivative with distinct pharmacological properties.
D-leucyl-N-(3-chlorobenzyl)-L-prolinamide: Known for its unique interactions with biological targets.
Uniqueness
L-Prolinamide, N-(chloroacetyl)-L-alanyl-L-phenylalanyl- stands out due to its specific combination of functional groups, which confer unique reactivity and applications. Its role in the synthesis of complex pharmaceuticals and its catalytic properties in organic reactions highlight its importance in both research and industry .
Propiedades
Número CAS |
81500-68-7 |
|---|---|
Fórmula molecular |
C19H25ClN4O4 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H25ClN4O4/c1-12(22-16(25)11-20)18(27)23-14(10-13-6-3-2-4-7-13)19(28)24-9-5-8-15(24)17(21)26/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H2,21,26)(H,22,25)(H,23,27)/t12-,14-,15-/m0/s1 |
Clave InChI |
MXTZEJWACBIJRW-QEJZJMRPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)CCl |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




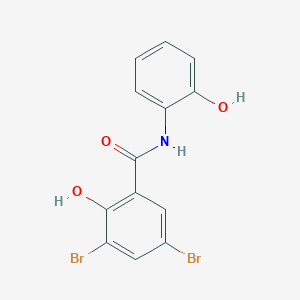

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

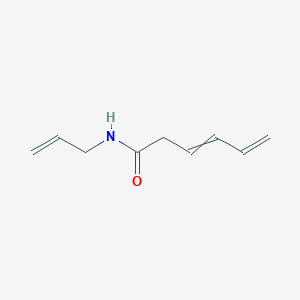
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
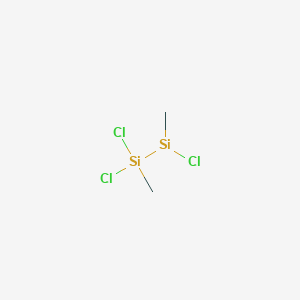

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)

